molecular formula C8H10N2O3 B139977 Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate CAS No. 141872-22-2

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

Cat. No. B139977
M. Wt: 182.18 g/mol
InChI Key: LZJZHTZAUNNQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 g/mol . The IUPAC name for this compound is ethyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate is 1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4H,3H2,1-2H3,(H,10,11) . The Canonical SMILES for this compound is CCOC(=O)C1=NC=C(NC1=O)C .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate has a molecular weight of 182.18 g/mol . It has a computed XLogP3-AA value of 0.3 . The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound is 182.06914219 g/mol . The topological polar surface area is 67.8 Ų . The heavy atom count is 13 .

Scientific Research Applications

Carcinogen Metabolite Biomarkers

Research on human urinary carcinogen metabolites provides significant insight into investigating the impacts of tobacco and cancer. The measurement of specific carcinogens and their metabolites, including various acids, hydroxyphenanthrenes, and nitrosamines, in the urine can offer critical information regarding carcinogen dose, exposure delineation, and metabolism in humans. This area of study highlights the importance of identifying and quantifying biochemical markers for assessing exposure to carcinogenic compounds, potentially including derivatives of Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate in specific contexts (Hecht, 2002).

Chemical Recycling of Polymers

The chemical recycling of poly(ethylene terephthalate) (PET) demonstrates the application of chemical processes in repurposing and recycling materials. Techniques such as hydrolysis (both alkaline and acid) and glycolysis are employed to recover pure monomers or produce secondary value-added materials. This research area underscores the broader implications of utilizing chemical transformations, potentially including those related to Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, in sustainable materials management and recycling processes (Karayannidis & Achilias, 2007).

Biodegradation and Environmental Fate

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater illustrate the importance of understanding the environmental impact of chemical compounds. This review summarizes the mechanisms of aerobic biodegradation and the factors influencing the persistence and transformation of ETBE, shedding light on the processes that could also be relevant for similar compounds, including Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, in environmental settings (Thornton et al., 2020).

Analytical Methods for Antioxidant Activity

The review on analytical methods used in determining antioxidant activity provides a comprehensive overview of tests for evaluating the antioxidant potential of compounds. This information is crucial for assessing the antioxidant properties of various substances, including Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate, in food engineering, medicine, and pharmacy. The review details methodologies based on hydrogen atom transfer, electron transfer, and mixed mechanisms, which are essential for understanding the antioxidant capacities of chemical compounds (Munteanu & Apetrei, 2021).

properties

IUPAC Name

ethyl 6-methyl-2-oxo-1H-pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-7(11)10-5(2)4-9-6/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJZHTZAUNNQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576451
Record name Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate

CAS RN

141872-22-2
Record name Ethyl 3,4-dihydro-5-methyl-3-oxo-2-pyrazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141872-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.